molecular formula C18H24O4 B15144146 Estetrol-d4

Estetrol-d4

Cat. No.: B15144146
M. Wt: 308.4 g/mol
InChI Key: AJIPIJNNOJSSQC-IOFFDVNPSA-N
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Description

Estetrol-d4 is a deuterated form of estetrol, a naturally occurring estrogen produced by the human fetal liver during pregnancy. Estetrol is known for its selective estrogen receptor modulator properties, making it a subject of interest in various medical and scientific research fields. This compound, with deuterium atoms replacing hydrogen atoms, is used primarily in research to study the pharmacokinetics and metabolic pathways of estetrol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estetrol-d4 involves the incorporation of deuterium atoms into the estetrol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The production process is optimized to ensure consistency and scalability, making this compound available for extensive research applications.

Chemical Reactions Analysis

Types of Reactions: Estetrol-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated ketones, while reduction can produce deuterated alcohols.

Scientific Research Applications

Estetrol-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studying the metabolic pathways and pharmacokinetics of estetrol.

    Biology: Helps in understanding the biological effects and interactions of estetrol at the molecular level.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and contraception.

    Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.

Mechanism of Action

Estetrol-d4 exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta. This selective binding results in tissue-specific estrogenic and anti-estrogenic effects. This compound acts as an agonist on the vagina, uterus, and endometrium, while exhibiting antagonistic effects on breast tissue. This unique mechanism of action makes this compound a valuable compound for studying estrogen receptor modulation and its therapeutic potential.

Comparison with Similar Compounds

    Estrone: Another naturally occurring estrogen with different receptor binding affinities.

    Estradiol: The most potent natural estrogen with a broader range of biological effects.

    Estriol: A weaker estrogen compared to estradiol and estrone, with specific applications in pregnancy.

Uniqueness of Estetrol-d4: this compound is unique due to its selective estrogen receptor modulation properties and its deuterated form, which enhances its stability and allows for detailed pharmacokinetic studies. Unlike other estrogens, this compound has a lower impact on liver function and hemostasis, making it a safer option for therapeutic applications.

Properties

Molecular Formula

C18H24O4

Molecular Weight

308.4 g/mol

IUPAC Name

(8R,9S,13S,14S,15R,16R,17R)-6,6,7,7-tetradeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol

InChI

InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1/i2D2,4D2

InChI Key

AJIPIJNNOJSSQC-IOFFDVNPSA-N

Isomeric SMILES

[2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2[C@H]([C@H]([C@@H]3O)O)O)C)C4=C(C1([2H])[2H])C=C(C=C4)O)[2H]

Canonical SMILES

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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